

The Role of 2-Isopropyl-4-methylthiazole in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Isopropyl-4-methylthiazole**

Cat. No.: **B103707**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-4-methylthiazole is a pivotal sulfur-containing heterocyclic compound that significantly contributes to the desirable aroma profiles of a wide array of thermally processed foods. Its characteristic nutty, roasted, meaty, and green sensory attributes are integral to the flavor of products such as roasted meats, coffee, and tomatoes. This technical guide provides an in-depth analysis of the role of **2-isopropyl-4-methylthiazole** in food aroma, including its chemical properties, natural occurrence, and sensory characteristics. Detailed experimental protocols for its extraction, quantification, and sensory evaluation are presented, alongside a proposed Maillard reaction pathway for its formation. This document serves as a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.

Introduction

The flavor of food is a complex interplay of taste and aroma, with volatile organic compounds playing a crucial role in the latter. Among these, sulfur-containing heterocyclic compounds are of particular importance due to their low odor thresholds and potent aroma characteristics. **2-Isopropyl-4-methylthiazole** (CAS No. 15679-13-7) is a prominent member of the thiazole family, recognized for its significant contribution to the savory and roasted notes in many cooked foods.^{[1][2]} Its formation is primarily attributed to the Maillard reaction, a series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon

heating.[2][3] Understanding the formation and sensory impact of **2-isopropyl-4-methylthiazole** is essential for controlling and optimizing the flavor of processed foods.

Chemical Properties and Sensory Profile

2-Isopropyl-4-methylthiazole is a colorless to pale yellow liquid with the molecular formula C₇H₁₁NS.[1][4] Its chemical structure consists of a thiazole ring substituted with an isopropyl group at the 2-position and a methyl group at the 4-position.

Table 1: Physicochemical Properties of **2-Isopropyl-4-methylthiazole**

Property	Value	Reference
Molecular Weight	141.24 g/mol	[2]
Boiling Point	92 °C at 50 mmHg	[1]
Density	0.997 - 1.005 g/mL at 20°C	[4]
Refractive Index	1.4960 - 1.5010 at 20°C	[4]
Solubility	Slightly soluble in water; soluble in most organic solvents	[5]
CAS Number	15679-13-7	[2]
FEMA Number	3555	[2]

The sensory profile of **2-isopropyl-4-methylthiazole** is complex and concentration-dependent. At low concentrations, it imparts desirable roasted, nutty, and meaty notes.[5] It is also described as having green, earthy, and even tropical fruit undertones.[4][6][7]

Table 2: Sensory Descriptors of **2-Isopropyl-4-methylthiazole**

Descriptor	Notes	Reference
Odor	Green, rooty, earthy, fruity, tropical, nutty, roasted, meaty	[4] [5]
Taste	Alliaceous, earthy, sulfury coffee with a tropical fruity nuance (at 2 ppm)	[1]

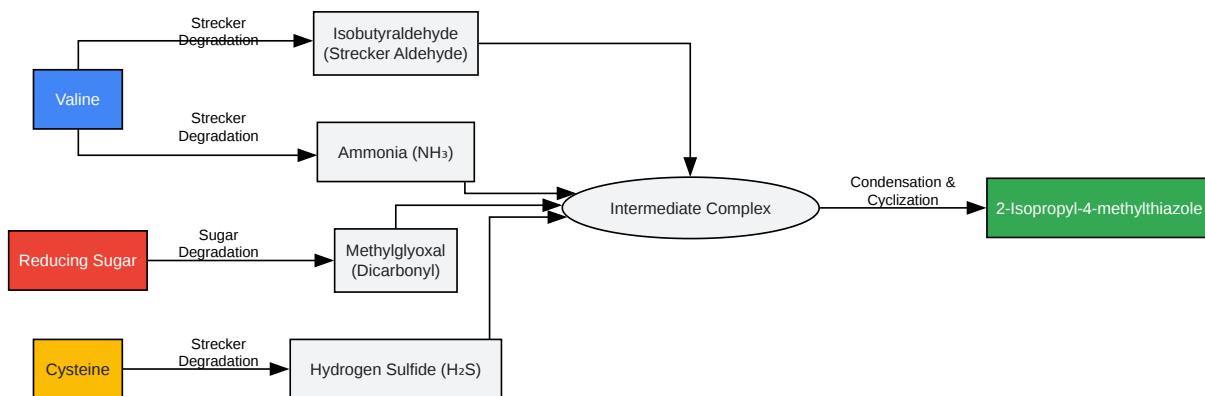
Occurrence in Food

2-Isopropyl-4-methylthiazole has been identified as a key aroma compound in a variety of cooked and processed foods. Its presence is a direct consequence of the Maillard reaction and Strecker degradation of sulfur-containing amino acids like cysteine in the presence of reducing sugars and other carbonyl compounds.

Table 3: Reported Occurrence of **2-Isopropyl-4-methylthiazole** in Food Products

Food Product	Reference
Roasted Meat	[1] [2]
Fried Potato	[1]
Tomato	[1] [2]
Roasted Coffee	[2]
Durian Fruit	[2]
Yeast Extract	[2]
Coriander Seed Oil	[2]

While the presence of **2-isopropyl-4-methylthiazole** is well-documented, specific quantitative data on its concentration in various food matrices is limited in publicly available literature. The concentration can vary significantly depending on factors such as the specific ingredients, processing temperature, and time.


Table 4: Odor and Taste Thresholds of **2-Isopropyl-4-methylthiazole**

Threshold Type	Medium	Value	Reference
Taste	-	2 ppm (alliaceous, earthy, sulfury coffee with a tropical fruity nuance)	[1]
Odor	Dipropylene Glycol	0.1% (green, herbaceous, vegetable, earthy)	[5]
Odor	Water	Data not available in searched literature	

Formation Pathway: The Maillard Reaction

The primary route for the formation of **2-isopropyl-4-methylthiazole** in food is the Maillard reaction. A plausible pathway involves the reaction of a sulfur source (such as hydrogen sulfide derived from the Strecker degradation of cysteine), an ammonia source (from amino acids), and carbonyl compounds.

Based on the established mechanisms for the formation of similar thiazoles, a proposed pathway for **2-isopropyl-4-methylthiazole** is illustrated below. This pathway involves the reaction of isobutyraldehyde (a Strecker aldehyde from valine), methylglyoxal (a dicarbonyl compound from sugar degradation), and a sulfur donor.

[Click to download full resolution via product page](#)

Caption: Proposed Maillard reaction pathway for **2-isopropyl-4-methylthiazole** formation.

Experimental Protocols

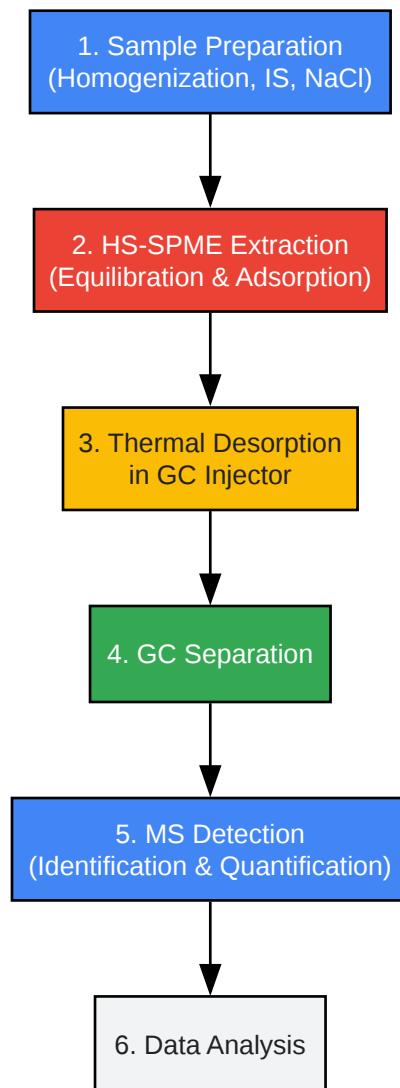
Analytical Protocol: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the extraction and quantification of **2-isopropyl-4-methylthiazole** from a solid or liquid food matrix. Optimization of parameters is crucial for different matrices.

Objective: To extract and quantify **2-isopropyl-4-methylthiazole** in a food sample.

Materials:

- Food sample (e.g., ground roasted coffee, tomato paste)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa


- SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- SPME autosampler or manual holder
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Analytical standard of **2-isopropyl-4-methylthiazole**
- Internal standard (e.g., 2-methyl-3-heptanone)
- Sodium chloride (NaCl)
- Deionized water

Procedure:

- Sample Preparation:
 - Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.
 - Add a known amount of internal standard solution.
 - For solid samples, add 5 mL of deionized water.
 - Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and enhance the release of volatiles.
 - Immediately seal the vial.
- HS-SPME Extraction:
 - Place the vial in the autosampler tray or a heating block.
 - Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
 - Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

- GC-MS Analysis:

- Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption (e.g., at 250°C for 5 minutes) in splitless mode.
- Gas Chromatography:
 - Column: Use a suitable capillary column (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: An example program could be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).
- Mass Spectrometry:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Scan Range: m/z 35-350.
 - Identification: Identify **2-isopropyl-4-methylthiazole** by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic ions for **2-isopropyl-4-methylthiazole** are m/z 141 (molecular ion) and 126.[2]
 - Quantification: Quantify the compound using a calibration curve prepared with the analytical standard and the internal standard method.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **2-isopropyl-4-methylthiazole** by HS-SPME-GC-MS.

Sensory Analysis Protocol: Triangle Test

This protocol is used to determine if a sensory difference exists between two samples, for example, a standard food product and one with an added concentration of **2-isopropyl-4-methylthiazole**.

Objective: To determine if a perceptible difference in aroma exists between a control sample and a sample containing **2-isopropyl-4-methylthiazole**.

Materials:

- Control food product (without added **2-isopropyl-4-methylthiazole**).
- Test food product (with a specific concentration of **2-isopropyl-4-methylthiazole**).
- Identical, odor-free sample containers with lids, coded with random three-digit numbers.
- A panel of at least 20-30 trained or consumer panelists.
- A sensory evaluation booth with controlled lighting and ventilation.
- Water for rinsing between samples.

Procedure:

- Sample Preparation:
 - Prepare the control and test samples, ensuring they are at the same temperature and of the same volume.
 - For each panelist, prepare a set of three samples: two will be the control (A) and one will be the test sample (B), or two will be the test sample (B) and one will be the control (A).
 - The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Panelist Instructions:
 - Instruct panelists to sniff each of the three coded samples from left to right.
 - Ask them to identify the sample that is different from the other two.
 - Panelists are required to make a choice, even if they are not certain.
- Data Collection:
 - Record the number of correct and incorrect identifications.
- Data Analysis:

- The results are analyzed using a statistical table for triangle tests (based on the binomial distribution or chi-square test) to determine if the number of correct identifications is significantly greater than what would be expected by chance (which is one-third).
- The null hypothesis (H_0) is that there is no perceptible difference between the samples. The alternative hypothesis (H_1) is that a perceptible difference exists.
- If the number of correct responses meets or exceeds the critical value for a given significance level (e.g., $p < 0.05$), the null hypothesis is rejected, and it is concluded that a significant sensory difference exists.

Conclusion

2-Isopropyl-4-methylthiazole is a crucial aroma compound that defines the characteristic flavor profiles of many important food products. Its formation through the Maillard reaction highlights the importance of thermal processing in flavor development. The analytical and sensory protocols detailed in this guide provide a framework for the accurate assessment of this compound in food systems. Further research is warranted to obtain more extensive quantitative data on its concentration in a wider range of foods and to fully elucidate the nuances of its formation pathways under different processing conditions. This knowledge will enable more precise control over food flavor and quality, benefiting both food manufacturers and consumers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropyl-4-methyl thiazole | 15679-13-7 [chemicalbook.com]
- 2. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. 2-ISOPROPYL-4-METHYLTHIAZOLE [ventos.com]

- 5. Buy Bulk - 2-Isopropyl-4-Methylthiazole | Wholesale Supplier [sinofoodsupply.com]
- 6. tropical thiazole, 15679-13-7 [thegoodsentscompany.com]
- 7. perfumersworld.com [perfumersworld.com]
- To cite this document: BenchChem. [The Role of 2-Isopropyl-4-methylthiazole in Food Aroma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103707#2-isopropyl-4-methylthiazole-role-in-food-aroma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com